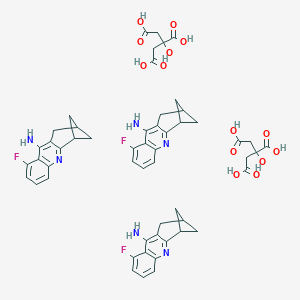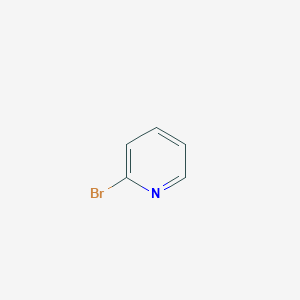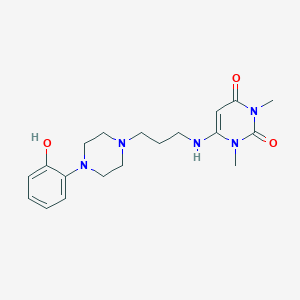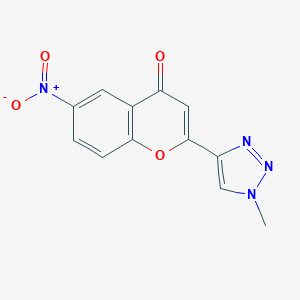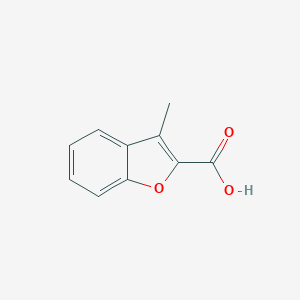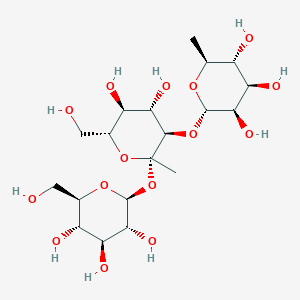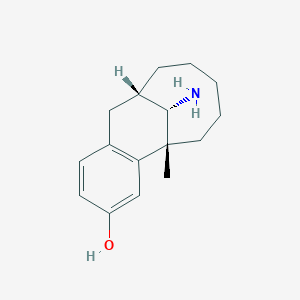
Dezocine
描述
Dezocine is a synthetic opioid analgesic that was first synthesized in the 1970s. It is used primarily for the treatment of moderate to severe pain. This compound acts as a mixed agonist-antagonist at opioid receptors, which means it can both activate and block these receptors. This unique property allows it to provide effective pain relief while minimizing some of the adverse effects commonly associated with other opioids .
作用机制
地佐辛通过与中枢神经系统中的阿片受体结合发挥作用。它在μ-阿片受体上起着部分激动剂的作用,在κ-阿片受体上起着拮抗剂的作用。这种双重作用有助于调节疼痛感知和对疼痛的情绪反应。地佐辛还抑制去甲肾上腺素和血清素的再摄取,这有助于其镇痛作用 .
类似化合物:
吗啡: μ-阿片受体的完全激动剂,用于重度疼痛。
喷他佐辛: 与地佐辛类似的混合激动-拮抗剂,但受体亲和力不同。
丁丙诺啡: μ-阿片受体的部分激动剂,对呼吸抑制具有上限效应。
地佐辛的独特性: 地佐辛作为μ-阿片受体部分激动剂和κ-阿片受体拮抗剂的独特特性使其有别于其他阿片类药物。这种特性使其能够提供有效的止痛效果,同时降低发生欣快感和幻觉等副作用的风险,而这些副作用是κ-阿片受体激动剂的常见副作用 .
生化分析
Biochemical Properties
Dezocine interacts with several key biomolecules in the body, including opioid receptors and neurotransmitter transporters. Specifically, this compound acts as a partial agonist at the mu-type opioid receptor and as an antagonist at the kappa-type opioid receptor . This dual action is responsible for its analgesic properties. Additionally, this compound inhibits the reuptake of norepinephrine and serotonin, which enhances its analgesic effects . The interactions of this compound with these receptors and transporters modulate pain perception and emotional response to pain.
Cellular Effects
This compound has been shown to exert various effects on different cell types. In neuronal cells, this compound modulates cell signaling pathways associated with pain perception by binding to opioid receptors . This binding alters the activity of G-proteins and downstream signaling cascades, ultimately reducing the sensation of pain. In cancer cells, particularly triple-negative breast cancer cells, this compound has been found to inhibit cell proliferation, migration, and invasion, and to induce apoptosis . These effects are mediated through the inhibition of nicotinamide phosphoribosyltransferase, leading to a decrease in cellular nicotinamide adenine dinucleotide levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. By binding to mu-type opioid receptors, this compound activates G-protein coupled signaling pathways that inhibit adenylate cyclase activity, reducing cyclic adenosine monophosphate levels and decreasing neuronal excitability . As an antagonist at kappa-type opioid receptors, this compound blocks the receptor’s activity, which can mitigate dysphoria and other side effects associated with kappa receptor activation . Additionally, this compound’s inhibition of norepinephrine and serotonin reuptake enhances its analgesic effects by increasing the availability of these neurotransmitters in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates a rapid onset of action following intramuscular administration, with peak analgesic effects occurring within 30 to 60 minutes . The stability of this compound in biological systems is relatively high, with a half-life of approximately 2 to 3 hours . Long-term studies have shown that this compound maintains its analgesic efficacy over extended periods without significant degradation . Chronic administration may lead to tolerance, necessitating dose adjustments to maintain therapeutic effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound produce significant analgesic effects without severe adverse reactions . At higher doses, this compound can cause respiratory depression, although this effect reaches a ceiling and does not increase proportionally with dosage . Studies in rats with chronic constriction injuries have shown that this compound’s analgesic effects are dose-dependent, with higher doses providing greater pain relief . Additionally, this compound has been found to reduce inflammation and improve the expression of neuropathic pain-related proteins .
Metabolic Pathways
This compound is primarily metabolized in the liver through conjugation reactions, including glucuronidation . The metabolites are then excreted via the kidneys. The metabolic pathways of this compound involve several enzymes, including uridine 5’-diphospho-glucuronosyltransferases, which facilitate the conjugation process . The metabolism of this compound does not produce active metabolites, which contributes to its relatively low potential for abuse compared to other opioids .
Transport and Distribution
This compound is rapidly absorbed following intramuscular administration and is widely distributed throughout the body . It crosses the blood-brain barrier to exert its central analgesic effects. The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues . This compound is also transported by plasma proteins, which facilitate its distribution to various tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with opioid receptors on neuronal cell membranes . This compound’s activity is influenced by its ability to bind to these receptors and modulate intracellular signaling pathways. The targeting of this compound to specific neuronal compartments is facilitated by its chemical structure, which allows it to interact with membrane-bound receptors .
准备方法
合成路线和反应条件: 地佐辛的合成涉及几个关键步骤。一种常见的方法是从 1-甲基-7-甲氧基-2-四氢萘酮与 1,5-二溴戊烷的缩合反应开始,使用氢化钠或叔丁醇钾作为碱。该反应形成了一个关键中间体,然后通过一系列涉及氧化、还原和环化的步骤进一步加工,得到地佐辛 .
工业生产方法: 地佐辛的工业生产通常涉及优化合成路线,以进行大规模生产。这包括使用具有成本效益且易于获得的试剂,确保高产率和纯度,以及实施高效的纯化技术。该过程还涉及严格的质量控制措施,以确保最终产品符合药品标准 .
化学反应分析
反应类型: 地佐辛会发生各种化学反应,包括:
氧化: 地佐辛可以用过氧化氢或过酸等氧化剂氧化,形成相应的氧化产物。
还原: 还原反应可以使用锂铝氢化物等还原剂进行。
常见试剂和条件:
氧化: 过氧化氢,过酸。
还原: 锂铝氢化物。
取代: 各种烷基化剂和亲核试剂。
科学研究应用
地佐辛具有广泛的科学研究应用:
化学: 地佐辛用作研究阿片受体相互作用和开发新型镇痛药的参考化合物。
生物学: 它被用于研究以了解疼痛机制以及阿片受体在疼痛调节中的作用。
医学: 地佐辛因其镇痛特性及其在疼痛管理中的潜在应用而被广泛研究,特别是在术后疼痛和癌症疼痛方面。
工业: 地佐辛在制药行业用于开发止痛药
相似化合物的比较
Morphine: A full agonist at the mu-opioid receptor, used for severe pain.
Pentazocine: A mixed agonist-antagonist like dezocine but with different receptor affinities.
Buprenorphine: A partial agonist at the mu-opioid receptor with a ceiling effect on respiratory depression.
Uniqueness of this compound: this compound’s unique profile as a partial agonist at the mu-opioid receptor and antagonist at the kappa-opioid receptor sets it apart from other opioids. This profile allows it to provide effective pain relief with a lower risk of side effects such as dysphoria and hallucinations, which are common with kappa-opioid receptor agonists .
属性
IUPAC Name |
(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMVHDZWSFQSQP-VBNZEHGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022911 | |
| Record name | Dezocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.40e-02 g/L | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex. | |
| Record name | Dezocine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53648-55-8 | |
| Record name | (-)-Dezocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53648-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dezocine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dezocine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dezocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dezocine's activity at multiple opioid receptors contribute to its unique pharmacological profile?
A2: this compound's partial agonism at MOR contributes to its analgesic effects, although these are generally less potent than full MOR agonists like morphine [, , ]. Its agonism at DOR likely contributes to its analgesic effects, while its antagonism at KOR might contribute to its lower abuse potential compared to other opioids [, , ].
Q2: Beyond opioid receptors, does this compound interact with other molecular targets?
A3: Yes, research has identified norepinephrine transporter (NET) and serotonin transporter (SERT) as novel molecular targets for this compound [, ]. It acts as an inhibitor of both NET and SERT, potentially contributing to its analgesic and antidepressant-like effects [, ].
Q3: this compound is described as having a “ceiling effect” on respiratory depression. What does this mean?
A4: Unlike some other opioids, where increasing doses can lead to progressively worsening respiratory depression, this compound demonstrates a ceiling effect. This means that beyond a certain dose, further increases in this compound do not produce significant additional respiratory depression, even though analgesic effects may continue to increase [, ].
Q4: How does this compound interact with morphine when co-administered?
A5: Studies have shown that this compound can antagonize the analgesic effects of morphine when administered simultaneously [, , ]. This interaction appears to be dose-dependent and may vary depending on the type of pain model used [, ].
Q5: How is this compound typically administered, and what is its duration of action?
A6: this compound is typically administered intravenously or intramuscularly [, , ]. Its duration of action is relatively short, typically lasting 2-4 hours depending on the dose and route of administration [, ].
Q6: What types of pain has this compound been studied for in clinical trials?
A8: this compound has been studied in clinical trials for a variety of pain conditions, including postoperative pain, cancer pain, and labor pain [, , , , ]. It has shown efficacy in reducing pain scores compared to placebo in these settings.
Q7: What are the main adverse effects associated with this compound?
A11: The most common adverse effects associated with this compound are similar to those seen with other opioids, including nausea, vomiting, dizziness, and drowsiness [, , , ]. The incidence of these side effects appears to be dose-dependent.
Q8: Does this compound have any known effects on the immune system?
A12: Some studies suggest that this compound may have less immunosuppressive effects compared to morphine, particularly on T-lymphocyte subsets and NK cells [, ]. This difference might be clinically relevant for patients with compromised immune systems, such as those undergoing cancer treatment.
Q9: What are some potential future research directions for this compound?
A13: * Further investigation into its unique pharmacological profile and interactions with opioid receptors and other molecular targets.* Development of novel formulations for improved delivery and bioavailability, such as intranasal administration [].* Exploration of potential applications beyond analgesia, such as in the treatment of depression or opioid dependence [, ].* Further investigation of its safety and efficacy in specific patient populations, such as the elderly or those with certain comorbidities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione](/img/structure/B144098.png)
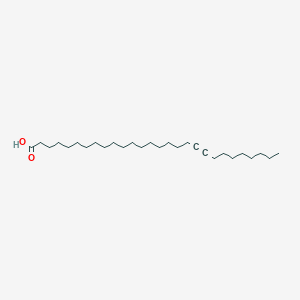

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
